2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a chlorophenylmethylidene group. Its diverse chemical properties make it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions. The reaction is often facilitated by the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the benzylpiperazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile: Known for its antiviral properties.
2-(4-Methylpiperazin-1-yl)acetonitrile: Used in cyanation reactions.
3-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione: Investigated for its potential in medicinal chemistry.
Uniqueness
What sets 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-(4-chlorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C20H23ClN4O |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23ClN4O/c21-19-8-6-17(7-9-19)14-22-23-20(26)16-25-12-10-24(11-13-25)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,23,26)/b22-14- |
InChI Key |
XBQIIOUSJZDXOR-HMAPJEAMSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C\C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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